6-Oxo (-)-Butorphanol, also known as (-)-3-Methoxy-6-oxo Butorphanol, is a synthetic opioid that belongs to the morphinan class of compounds. It is derived from butorphanol, which is recognized for its analgesic properties. This compound is primarily classified as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor, providing a unique profile that can be beneficial in pain management with potentially reduced side effects compared to full agonists.
6-Oxo (-)-Butorphanol is synthesized from morphinan derivatives, which are precursors in the production of various opioid compounds. The classification of this compound falls under synthetic opioids, specifically within the subgroup of morphinans that exhibit mixed agonist-antagonist properties. Its structure allows it to interact selectively with opioid receptors, making it a subject of interest in both pharmacological research and therapeutic applications.
The synthesis of 6-Oxo (-)-Butorphanol involves several key steps:
These steps can be optimized for industrial production, focusing on parameters such as temperature control and catalyst use to enhance yield and purity .
The molecular structure of 6-Oxo (-)-Butorphanol can be represented using its SMILES notation:
COC1=CC2=C(C[C@@H]3[C@]4([C@]2(CCN3CC5CCC5)CC(=O)CC4)O)C=C1
COC1=CC2=C(CC3C4(C2(CCN3CC5CCC5)CC(=O)CC4)O)C=C1
The compound has a complex structure characterized by multiple rings and functional groups that contribute to its pharmacological activity.
6-Oxo (-)-Butorphanol participates in various chemical reactions:
These reactions are crucial for modifying the compound's structure to explore different pharmacological properties .
The mechanism of action for 6-Oxo (-)-Butorphanol involves its interaction with opioid receptors in the central nervous system. It acts primarily as a partial agonist at the μ-opioid receptor, which mediates analgesic effects, while simultaneously functioning as an antagonist at the κ-opioid receptor. This dual action helps mitigate some common side effects associated with traditional opioids, such as respiratory depression .
These properties are essential for understanding how the compound behaves in biological systems and its potential formulation into therapeutic agents .
6-Oxo (-)-Butorphanol has several scientific applications:
The compound designated as "6-Oxo (-)-Butorphanol" is systematically named (1R,9R,10S)-17-(Cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-13-one according to IUPAC conventions [6]. This name precisely defines:
Isomeric differentiation arises from:
Table 1: Key Nomenclature and Stereochemical Identifiers
Property | Specification |
---|---|
Systematic IUPAC Name | (1R,9R,10S)-17-(Cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-13-one |
Molecular Formula | C₂₁H₂₇NO₃ |
CAS Registry Number | 67753-30-4 |
Optical Activity | Levorotatory (-) |
Key Stereocenters | C1 (R), C9 (R), C10 (S) |
6-Oxo (-)-Butorphanol belongs to the morphinan class, characterized by a tetracyclic scaffold integrating a benzomorphan core with a piperidine ring. This scaffold serves as the pharmacophore for diverse opioids and antagonists [2] [8]. Key structural analogues include:
Table 2: Comparative Structural Features of Morphinan Analogues
Compound | C3 Substituent | C6 Substituent | C14 Substituent | N17 Substituent | Primary Activity |
---|---|---|---|---|---|
6-Oxo (-)-Butorphanol | OH | =O | OH | Cyclobutylmethyl | KOR Agonist / MOR Antagonist |
Butorphanol | OH | OH | OH | Cyclobutylmethyl | KOR Agonist / MOR Antagonist |
Dextromethorphan | OCH₃ | H | H | Methyl | NMDA Antagonist / Antitussive |
Levorphanol | OH | OH | H | Methyl | Full MOR Agonist |
Naloxone | OH | =O | OH | Allyl | Pan-Opioid Antagonist |
6-Oxo (-)-Butorphanol is distinguished from butorphanol (C21H29NO3) by a C6 ketone instead of a hydroxyl group. This oxidation alters:
Further modifications include:
Compared to the 3-Methoxy-6-oxo variant (C22H29NO3), the 6-Oxo (-)-Butorphanol retains a C4 phenolic hydroxyl, enhancing hydrogen-bonding potential. The 3-Methoxy analogue’s C4 methyl ether group increases lipophilicity (LogP increase ~0.5) but eliminates a key polar interaction site [7] [9].
Table 3: Functional Group Impact on Molecular Properties
Modification Site | 6-Oxo (-)-Butorphanol | Butorphanol | 3-Methoxy-6-oxo Butorphanol | Effect on Properties |
---|---|---|---|---|
C6 Group | Ketone (=O) | Hydroxyl (-OH) | Ketone (=O) | ↑Electrophilicity; ↓H-bond donation at C6 |
C3/C4 Group | C4 Phenolic -OH | C4 -OH | C3 Methoxy (-OCH₃) | ↓Polarity in 3-Methoxy; ↑LogP |
N17 Substituent | Cyclobutylmethyl | Cyclobutylmethyl | Cyclobutylmethyl | Maintains κ-selectivity and partial μ-antagonism |
Hydrogen Bond Capacity | Donors: 2; Acceptors: 4 | Donors: 3; Acceptors: 4 | Donors: 1; Acceptors: 5 | Altered solvation and receptor interactions |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8